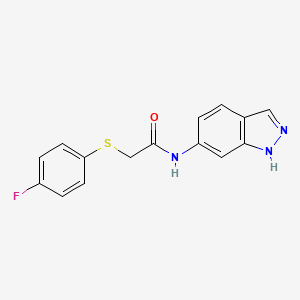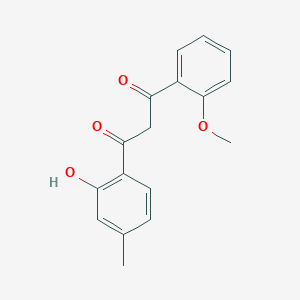
1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. This specific compound features both hydroxy and methoxy substituents on the aromatic rings, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione can be achieved through various organic reactions. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions typically include:
Reagents: Aromatic aldehyde, ketone, base (e.g., sodium hydroxide or potassium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol, dichloromethane
Conditions: Vary depending on the specific reaction, typically involving controlled temperatures and reaction times
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of diols or alcohols
Substitution: Formation of substituted aromatic compounds
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione depends on its specific application. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the methoxy group, which can affect its reactivity and properties.
1-(4-Hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both hydroxy and methoxy groups can enhance its solubility and interaction with biological targets.
特性
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-11-7-8-12(14(18)9-11)15(19)10-16(20)13-5-3-4-6-17(13)21-2/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFVXXLQSIZKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B2842014.png)
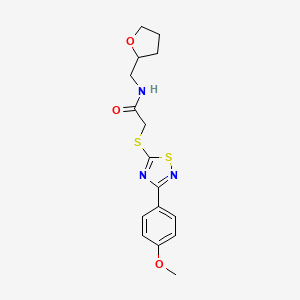
![N-(4-fluorobenzyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2842016.png)
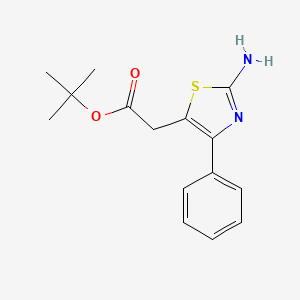
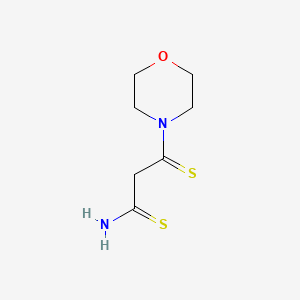
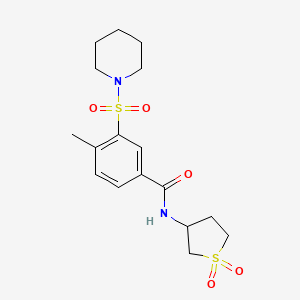
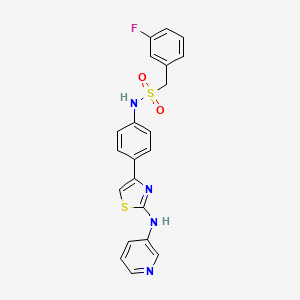
![(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2842026.png)
![2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B2842027.png)
![2-(4-fluorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2842029.png)
![4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2842031.png)
![1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one](/img/structure/B2842034.png)
